molecular formula C9H10BrClS B13170769 4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-chlorothiophene

4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-chlorothiophene

Katalognummer: B13170769
Molekulargewicht: 265.60 g/mol
InChI-Schlüssel: VOEMVNIFLCRAAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-chlorothiophene is an organic compound with the molecular formula C₉H₁₀BrClS. This compound is characterized by the presence of a bromomethyl group attached to a cyclopropyl ring, which is further connected to a chlorothiophene moiety. It is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-chlorothiophene typically involves the bromination of cyclopropylmethyl ketones or aldehydes. One common method includes the use of cyanogen bromide (BrCN) and triethylamine (Et₃N) in the presence of ethyl cyanoacetate or malononitrile . The reaction proceeds through the formation of an α-bromomethyl ketone intermediate, which undergoes further cyclization to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-chlorothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while oxidation can produce carboxylic acids or ketones.

Wissenschaftliche Forschungsanwendungen

4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-chlorothiophene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-chlorothiophene involves its interaction with various molecular targets. The bromomethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes. The cyclopropyl and chlorothiophene moieties contribute to the compound’s overall reactivity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-chlorothiophene is unique due to the presence of both a cyclopropyl ring and a chlorothiophene moiety, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.

Eigenschaften

Molekularformel

C9H10BrClS

Molekulargewicht

265.60 g/mol

IUPAC-Name

4-[[1-(bromomethyl)cyclopropyl]methyl]-2-chlorothiophene

InChI

InChI=1S/C9H10BrClS/c10-6-9(1-2-9)4-7-3-8(11)12-5-7/h3,5H,1-2,4,6H2

InChI-Schlüssel

VOEMVNIFLCRAAY-UHFFFAOYSA-N

Kanonische SMILES

C1CC1(CC2=CSC(=C2)Cl)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.